molecular formula C23H23N3O5S B11667561 N-(4-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide

N-(4-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide

Cat. No.: B11667561
M. Wt: 453.5 g/mol
InChI Key: OXMASFHVSKLZBM-LFVJCYFKSA-N
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Description

N-(4-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a Schiff base hydrazone compound Schiff bases are formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted compounds.

Scientific Research Applications

N-(4-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes. The compound can form stable complexes with transition metal ions, which may inhibit enzyme activity. The specific pathways involved depend on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H23N3O5S/c1-26(32(28,29)20-9-5-4-6-10-20)19-14-12-17(13-15-19)23(27)25-24-16-18-8-7-11-21(30-2)22(18)31-3/h4-16H,1-3H3,(H,25,27)/b24-16+

InChI Key

OXMASFHVSKLZBM-LFVJCYFKSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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